molecular formula C11H13NO2S B14286325 Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]- CAS No. 126690-80-0

Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]-

Cat. No.: B14286325
CAS No.: 126690-80-0
M. Wt: 223.29 g/mol
InChI Key: MGPBCZQGNBRLLV-UHFFFAOYSA-N
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Description

Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]- is a derivative of aziridine, which is a three-membered heterocycle containing nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]- typically involves the reaction of 2-ethenylaziridine with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of aziridine derivatives often involves the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can significantly enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a crosslinking agent in the preparation of bioconjugates and biomaterials.

    Medicine: Explored for its antitumor and antimicrobial properties, making it a candidate for drug development.

    Industry: Utilized in the production of coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]- involves the formation of reactive intermediates that can interact with biological molecules. The aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites in proteins and DNA. This can result in the inhibition of enzymatic activity or the induction of DNA damage, contributing to its antitumor and antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    Aziridine: The parent compound, a simple three-membered nitrogen-containing ring.

    Aziridine, 2-ethenyl-2-methyl-1-[(4-methylphenyl)sulfonyl]-: A similar compound with an additional methyl group on the ethenyl substituent.

    Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]-: Another derivative with different substituents on the aziridine ring.

Uniqueness

Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the 4-methylphenylsulfonyl group enhances its stability and solubility, making it a valuable compound for various applications.

Properties

CAS No.

126690-80-0

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

2-ethenyl-1-(4-methylphenyl)sulfonylaziridine

InChI

InChI=1S/C11H13NO2S/c1-3-10-8-12(10)15(13,14)11-6-4-9(2)5-7-11/h3-7,10H,1,8H2,2H3

InChI Key

MGPBCZQGNBRLLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC2C=C

Origin of Product

United States

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